molecular formula C9H18N2 B1610119 N,N'-Di-2-propenyl-1,3-propanediamine CAS No. 83132-59-6

N,N'-Di-2-propenyl-1,3-propanediamine

Cat. No. B1610119
CAS RN: 83132-59-6
M. Wt: 154.25 g/mol
InChI Key: AXZLGJYOBMKFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N’-Di-2-propenyl-1,3-propanediamine is a chemical compound . It is not intended for human or veterinary use and is typically used for research purposes. The compound has a molecular formula of C9H18N2 and a molecular weight of 154.25 g/mol.


Molecular Structure Analysis

The molecular structure of N,N’-Di-2-propenyl-1,3-propanediamine consists of a 1,3-propanediamine backbone with two propenyl groups attached to the nitrogen atoms . The InChIKey for this compound is FIOHNBDWNRXDFA-UHFFFAOYSA-N .

Safety And Hazards

N,N’-Di-2-propenyl-1,3-propanediamine is not intended for human or veterinary use. It’s important to handle this compound with care, using appropriate personal protective equipment. It’s also crucial to avoid breathing in dust, fume, gas, mist, vapors, or spray associated with the compound .

properties

IUPAC Name

N,N'-bis(prop-2-enyl)propane-1,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2/c1-3-6-10-8-5-9-11-7-4-2/h3-4,10-11H,1-2,5-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZLGJYOBMKFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCCCNCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10903078
Record name NoName_3668
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10903078
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,N'-Di-2-propenyl-1,3-propanediamine

CAS RN

83132-59-6
Record name N,N'-Di-2-propenyl-1,3-propanediamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083132596
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N'-DI-2-PROPENYL-1,3-PROPANEDIAMINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G172PU0Z5D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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